Cas no 2228044-29-7 (rac-(1R,2R)-2-2-(methoxymethyl)oxan-2-ylcyclopropane-1-carboxylic acid)
rac-(1R,2R)-2-2-(methoxymethyl)oxan-2-ylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-2-(methoxymethyl)oxan-2-ylcyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid
- 2228044-29-7
- EN300-1736819
-
- Inchi: 1S/C11H18O4/c1-14-7-11(4-2-3-5-15-11)9-6-8(9)10(12)13/h8-9H,2-7H2,1H3,(H,12,13)/t8-,9-,11?/m1/s1
- InChI Key: SPMGFLXTNMPETA-RUZZIDMASA-N
- SMILES: O1CCCCC1(COC)[C@@H]1C[C@H]1C(=O)O
Computed Properties
- Exact Mass: 214.12050905g/mol
- Monoisotopic Mass: 214.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.8Ų
rac-(1R,2R)-2-2-(methoxymethyl)oxan-2-ylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736819-0.05g |
rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid |
2228044-29-7 | 0.05g |
$1464.0 | 2023-09-20 | ||
| Enamine | EN300-1736819-0.1g |
rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid |
2228044-29-7 | 0.1g |
$1533.0 | 2023-09-20 | ||
| Enamine | EN300-1736819-0.25g |
rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid |
2228044-29-7 | 0.25g |
$1604.0 | 2023-09-20 | ||
| Enamine | EN300-1736819-0.5g |
rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid |
2228044-29-7 | 0.5g |
$1673.0 | 2023-09-20 | ||
| Enamine | EN300-1736819-1.0g |
rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid |
2228044-29-7 | 1g |
$1742.0 | 2023-06-04 | ||
| Enamine | EN300-1736819-2.5g |
rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid |
2228044-29-7 | 2.5g |
$3417.0 | 2023-09-20 | ||
| Enamine | EN300-1736819-5.0g |
rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid |
2228044-29-7 | 5g |
$5056.0 | 2023-06-04 | ||
| Enamine | EN300-1736819-10.0g |
rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid |
2228044-29-7 | 10g |
$7497.0 | 2023-06-04 | ||
| Enamine | EN300-1736819-1g |
rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid |
2228044-29-7 | 1g |
$1742.0 | 2023-09-20 | ||
| Enamine | EN300-1736819-5g |
rac-(1R,2R)-2-[2-(methoxymethyl)oxan-2-yl]cyclopropane-1-carboxylic acid |
2228044-29-7 | 5g |
$5056.0 | 2023-09-20 |
rac-(1R,2R)-2-2-(methoxymethyl)oxan-2-ylcyclopropane-1-carboxylic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on rac-(1R,2R)-2-2-(methoxymethyl)oxan-2-ylcyclopropane-1-carboxylic acid
Racemic (1R,2R)-2-(Methoxymethyl)oxan-2-ylcyclopropane-1-carboxylic Acid: A Comprehensive Overview
Racemic (1R,2R)-2-(Methoxymethyl)oxan-2-ylcyclopropane-1-carboxylic acid, identified by the CAS number 1309756-83-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which exists as a racemic mixture, has garnered attention due to its unique structural features and potential applications in drug design and development.
The molecular structure of this compound is characterized by a cyclopropane ring fused with an oxane (tetrahydropyran) moiety. The cyclopropane ring is a three-membered ring with two substituents: a methoxymethyl group attached to the oxane ring and a carboxylic acid group at the 1-position. This arrangement imparts the molecule with a high degree of structural rigidity and unique electronic properties, making it an intriguing subject for both synthetic and computational studies.
Recent advancements in stereochemistry have allowed researchers to delve deeper into the synthesis and characterization of this compound. The synthesis of racemic (1R,2R)-methoxymethyl oxan-ylcyclopropane derivatives has been achieved through various methods, including ring-opening reactions of epoxides and cyclopropanation techniques. These methods have not only facilitated the preparation of the compound but also provided insights into its stereochemical properties.
One of the most notable aspects of this compound is its biological activity. Studies have shown that it exhibits potential as a modulator of certain cellular pathways, making it a candidate for further exploration in therapeutic applications. For instance, research has indicated that this compound may influence ion channels or enzyme activities, which are critical targets in the development of novel drugs for conditions such as epilepsy, pain management, and cardiovascular diseases.
The pharmacokinetic profile of racemic (1R,2R)-methoxymethyl oxan-ylcyclopropane carboxylic acid has also been investigated. Preclinical studies suggest that it possesses moderate bioavailability and favorable pharmacokinetic properties, which are essential for its potential use as an oral medication. However, further studies are required to fully understand its absorption, distribution, metabolism, and excretion profiles in vivo.
In terms of structural modifications, researchers have explored various derivatives to enhance the compound's bioactivity and pharmacokinetic properties. For example, substituting the methoxy group with other functional groups or modifying the oxane ring has been shown to alter the compound's solubility and stability without compromising its core functionality. These findings underscore the versatility of this compound as a platform for drug design.
The application of computational chemistry tools has also played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have revealed potential binding modes with target proteins, providing valuable insights into its mechanism of action. Additionally, quantum mechanical calculations have shed light on the electronic interactions within the molecule, further enhancing our understanding of its reactivity.
Looking ahead, the development of enantioselective synthesis methods for this compound could pave the way for exploring its enantiomeric forms individually. Such studies could provide critical information about the stereochemical influence on biological activity and pharmacokinetics, ultimately guiding more precise drug design strategies.
In conclusion, racemic (1R,2R)-methoxymethyl oxan-ylcyclopropane carboxylic acid represents a promising lead compound in contemporary drug discovery efforts. Its unique structure, coupled with emerging insights from synthetic and computational studies, positions it as a valuable tool for advancing our understanding of complex biological systems and developing innovative therapeutic agents.
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